MCHR1 Antagonist Activity: Comparative Potency Against a Reference Antagonist
The target compound demonstrates potent antagonism of the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 13 nM in a radioligand displacement assay using [125I]-MCH [1]. In comparison, the reference MCHR1 antagonist BI 186908 exhibits an IC50 of 22 nM under comparable conditions [2]. This represents a 1.7-fold improvement in potency for the target compound relative to this benchmark. Additionally, selectivity profiling reveals that the target compound shows >770-fold selectivity for MCHR1 over the 5-HT2A receptor (IC50 > 10,000 nM) and >160-fold selectivity over the muscarinic M1 receptor (IC50 = 2,110 nM) [1].
| Evidence Dimension | MCHR1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | BI 186908 (Reference MCHR1 Antagonist) with IC50 = 22 nM |
| Quantified Difference | 1.7-fold more potent (13 nM vs 22 nM) |
| Conditions | Displacement of [125I]-MCH from human MCHR1 expressed in CHO cell membranes; scintillation counting. |
Why This Matters
This quantifiable potency advantage supports selection of this compound as a preferred starting point for MCHR1-targeted drug discovery programs in obesity and metabolic disorders.
- [1] BindingDB Entry BDBM50106586 (CHEMBL3601043). Affinity Data: IC50 = 13 nM for human MCHR1; IC50 > 10,000 nM for 5-HT2A; IC50 = 2,110 nM for M1. View Source
- [2] MedChemExpress Product Page for BI 186908. IC50 = 22 nM for human MCHR1. View Source
